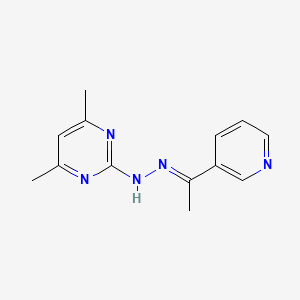
1-(3-pyridinyl)ethanone (4,6-dimethyl-2-pyrimidinyl)hydrazone
Vue d'ensemble
Description
1-(3-pyridinyl)ethanone (4,6-dimethyl-2-pyrimidinyl)hydrazone, also known as PDPH, is a chemical compound that has been studied for its potential applications in scientific research. This compound is a metal chelator, which means that it has the ability to bind to metal ions and remove them from biological systems. PDPH has been shown to have a variety of biochemical and physiological effects, and has potential applications in the fields of cancer research, neurodegenerative diseases, and more.
Mécanisme D'action
1-(3-pyridinyl)ethanone (4,6-dimethyl-2-pyrimidinyl)hydrazone exerts its effects through chelation of metal ions such as iron and copper. By binding to these metal ions, 1-(3-pyridinyl)ethanone (4,6-dimethyl-2-pyrimidinyl)hydrazone can prevent them from participating in harmful reactions that can lead to oxidative stress and cellular damage. 1-(3-pyridinyl)ethanone (4,6-dimethyl-2-pyrimidinyl)hydrazone has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
1-(3-pyridinyl)ethanone (4,6-dimethyl-2-pyrimidinyl)hydrazone has a variety of biochemical and physiological effects, including antioxidant activity, anti-inflammatory activity, and anti-tumor activity. 1-(3-pyridinyl)ethanone (4,6-dimethyl-2-pyrimidinyl)hydrazone has been shown to decrease levels of reactive oxygen species (ROS) and lipid peroxidation, which are both associated with oxidative stress and cellular damage. 1-(3-pyridinyl)ethanone (4,6-dimethyl-2-pyrimidinyl)hydrazone has also been shown to inhibit the expression of pro-inflammatory cytokines, which can contribute to chronic inflammation and disease.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 1-(3-pyridinyl)ethanone (4,6-dimethyl-2-pyrimidinyl)hydrazone in lab experiments is its ability to chelate metal ions, which can be useful in studying the effects of metal ions on biological systems. However, one limitation of using 1-(3-pyridinyl)ethanone (4,6-dimethyl-2-pyrimidinyl)hydrazone is its potential toxicity, as it can also chelate essential metal ions such as iron and copper. Careful dosing and monitoring is necessary when using 1-(3-pyridinyl)ethanone (4,6-dimethyl-2-pyrimidinyl)hydrazone in lab experiments.
Orientations Futures
There are several potential future directions for research on 1-(3-pyridinyl)ethanone (4,6-dimethyl-2-pyrimidinyl)hydrazone. One area of interest is the development of 1-(3-pyridinyl)ethanone (4,6-dimethyl-2-pyrimidinyl)hydrazone analogues that have improved efficacy and reduced toxicity. Another potential direction is the study of 1-(3-pyridinyl)ethanone (4,6-dimethyl-2-pyrimidinyl)hydrazone in combination with other anti-cancer agents, to determine whether it can enhance their effects. Additionally, 1-(3-pyridinyl)ethanone (4,6-dimethyl-2-pyrimidinyl)hydrazone could be studied in the context of other neurodegenerative diseases, to determine whether it has potential applications beyond Alzheimer's and Parkinson's disease.
Applications De Recherche Scientifique
1-(3-pyridinyl)ethanone (4,6-dimethyl-2-pyrimidinyl)hydrazone has been studied for its potential applications in a variety of scientific research fields. One of the main areas of interest is cancer research, where 1-(3-pyridinyl)ethanone (4,6-dimethyl-2-pyrimidinyl)hydrazone has been shown to have anti-tumor effects in vitro and in vivo. 1-(3-pyridinyl)ethanone (4,6-dimethyl-2-pyrimidinyl)hydrazone has also been studied for its potential applications in neurodegenerative diseases such as Alzheimer's and Parkinson's disease, where it has been shown to have neuroprotective effects.
Propriétés
IUPAC Name |
4,6-dimethyl-N-[(E)-1-pyridin-3-ylethylideneamino]pyrimidin-2-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N5/c1-9-7-10(2)16-13(15-9)18-17-11(3)12-5-4-6-14-8-12/h4-8H,1-3H3,(H,15,16,18)/b17-11+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GAGDRQVTCIZXMS-GZTJUZNOSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)NN=C(C)C2=CN=CC=C2)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=NC(=N1)N/N=C(\C)/C2=CN=CC=C2)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4,6-dimethyl-2-{(2E)-2-[1-(pyridin-3-yl)ethylidene]hydrazinyl}pyrimidine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



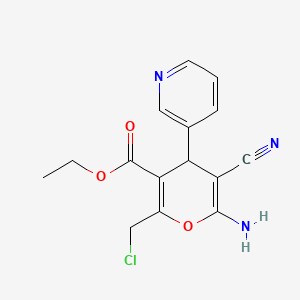
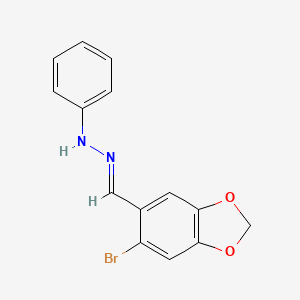
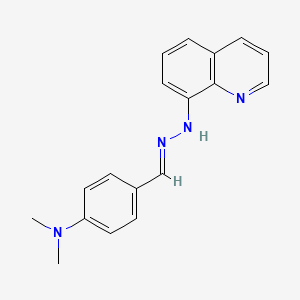
![3-(4-chlorophenyl)-2-[4-(4-ethoxyphenyl)-1,3-thiazol-2-yl]acrylonitrile](/img/structure/B3838275.png)
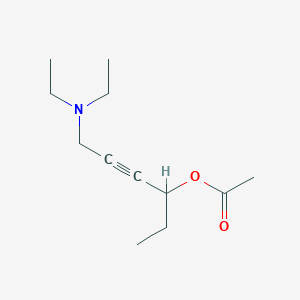

![2-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]-3-[4-(dimethylamino)phenyl]acrylonitrile](/img/structure/B3838289.png)
![2-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]-3-(2-methoxyphenyl)acrylonitrile](/img/structure/B3838296.png)
![3-(4-nitrophenyl)-2-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]acrylonitrile](/img/structure/B3838304.png)
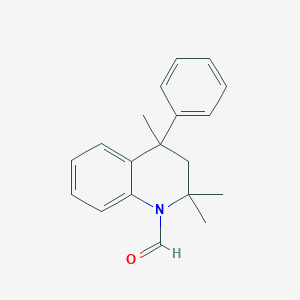
![3-(5-bromo-2-furyl)-2-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]acrylonitrile](/img/structure/B3838313.png)

![2-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]-3-(4-iodophenyl)acrylonitrile](/img/structure/B3838341.png)
![5-methyl-4-{[(4-nitrophenyl)amino]methylene}-2-phenyl-2,4-dihydro-3H-pyrazole-3-thione](/img/structure/B3838350.png)